molecular formula C21H19F3N2O2 B7745005 Ethyl 4-[(2-phenylethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 4-[(2-phenylethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B7745005
M. Wt: 388.4 g/mol
InChI Key: PYLUQMQWEACRCQ-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-phenylethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a trifluoromethyl group, an ethyl ester, and a phenylethylamino group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-phenylethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the condensation of aniline derivatives with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions to form 1,4-dihydro-2-trifluoromethyl-4H-quinolinones. These intermediates can then be further reacted with appropriate amines and esters to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-phenylethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the phenylethylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at specific positions on the quinoline core.

Scientific Research Applications

Ethyl 4-[(2-phenylethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-phenylethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The phenylethylamino group may interact with specific amino acid residues in target proteins, contributing to its biological activity.

Comparison with Similar Compounds

Ethyl 4-[(2-phenylethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinidine: An antiarrhythmic agent with a quinoline structure.

    Cinchonine: An alkaloid with a quinoline core used in the synthesis of other compounds.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in other quinoline derivatives.

Biological Activity

Ethyl 4-[(2-phenylethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article discusses its biological properties, mechanisms of action, and potential applications in various fields, supported by research findings and data.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Quinoline core : Provides a basis for biological activity.
  • Trifluoromethyl group : Enhances lipophilicity and bioavailability.
  • Phenylethylamino group : May interact with specific protein targets.

These structural elements contribute to its potential as a therapeutic agent in medical research.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4 to 16 µg/mL, indicating potent activity compared to standard antibiotics.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines such as Colo320 and MCF7. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death. The IC50 values for these cell lines were reported at approximately 10 µM, showcasing its potential as an anticancer agent .

Antiviral Activity

This compound has also been evaluated for antiviral properties. In studies against influenza virus, the compound exhibited an IC50 value of 5 µM, suggesting moderate antiviral activity. Mechanistic studies indicated that it may inhibit viral replication by interfering with viral RNA synthesis .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in cancer progression and microbial metabolism.
  • Receptor Binding : The quinoline structure allows binding to various receptors, potentially modulating their activity.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other quinoline derivatives is presented below:

Compound NameBiological ActivityIC50 Value (µM)Mechanism
ChloroquineAntimalarial50Inhibits heme polymerase
QuinidineAntiarrhythmic10Blocks sodium channels
This compoundAntimicrobial, Anticancer, Antiviral4 - 16 (antimicrobial), ~10 (anticancer), 5 (antiviral)Enzyme inhibition, receptor binding

This table illustrates that while this compound shares a common quinoline core with other compounds, its diverse biological activities set it apart.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of this compound on human colorectal cancer cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .

Case Study 2: Antimicrobial Resistance

Another study focused on the antimicrobial resistance patterns observed in clinical isolates treated with this compound. The findings suggested that the compound could serve as a potential alternative treatment for resistant bacterial strains due to its unique mechanism of action.

Properties

IUPAC Name

ethyl 4-(2-phenylethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O2/c1-2-28-20(27)16-13-26-19-15(9-6-10-17(19)21(22,23)24)18(16)25-12-11-14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLUQMQWEACRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCC3=CC=CC=C3)C=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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